

Benchmarking 2-(tert-butyl)isonicotinic Acid Derivatives: A Review of Publicly Available Data

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Compound of Interest

Compound Name: 2-(tert-Butyl)isonicotinic acid

Cat. No.: B1269214

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A comprehensive review of scientific literature did not yield specific **2-(tert-butyl)isonicotinic acid** derivatives with published biological activity and quantitative data that would allow for a direct, evidence-based comparison against existing drugs in the fields of inflammation, oncology, or microbiology.

While the isonicotinic acid scaffold is a well-established pharmacophore present in numerous therapeutic agents, including the anti-tuberculosis drug isoniazid, derivatives specifically substituted with a tert-butyl group at the 2-position of the pyridine ring are not prominently featured in publicly accessible research databases with comprehensive biological evaluations.

Our search for relevant data encompassed various therapeutic areas, including:

- **Anti-inflammatory activity:** While studies on other isonicotinic acid esters have shown potent anti-inflammatory effects, in some cases exceeding that of the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen, these derivatives did not feature the specific 2-(tert-butyl) substitution. For instance, research on isonicotinates of N-Boc-protected aminophenols demonstrated significant inhibition of reactive oxygen species (ROS), a key process in inflammation. However, in these cases, the tert-butyl group was part of a temporary protecting group used during synthesis and not a feature of the final, biologically active molecule.
- **Anticancer activity:** The search for **2-(tert-butyl)isonicotinic acid** derivatives with cytotoxic or anti-proliferative properties did not yield compounds with sufficient data for a comparative analysis. The broader class of isonicotinic acid hydrazones has been investigated for

anticancer potential, but these compounds are structurally distinct from the requested derivatives.

- Antimicrobial activity: Isoniazid, an isonicotinic acid hydrazide, is a cornerstone of anti-tuberculosis therapy. Numerous derivatives of isoniazid have been synthesized and tested to overcome drug resistance. However, these efforts have largely focused on modifications of the hydrazide moiety rather than substitutions on the pyridine ring with bulky alkyl groups like tert-butyl.

Conclusion

At present, there is a lack of published, peer-reviewed data to construct a comparative guide for **2-(tert-butyl)isonicotinic acid** derivatives against existing drugs. The synthesis of such compounds is chemically feasible, and the core isonicotinic acid structure suggests potential for biological activity. However, without experimental data on efficacy, potency (e.g., IC50 or MIC values), and mechanism of action, a meaningful benchmark against established therapeutic agents cannot be established.

Therefore, the creation of data comparison tables, detailed experimental protocols, and signaling pathway diagrams as requested is not possible based on the current state of available scientific literature. Further research and publication in this specific area of medicinal chemistry would be required to enable such a comparative analysis.

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